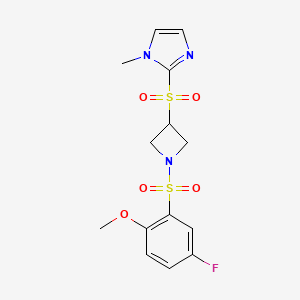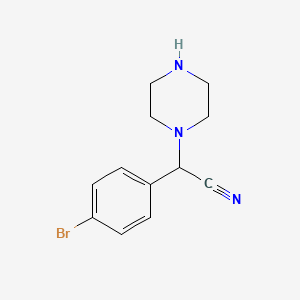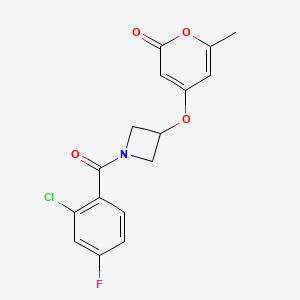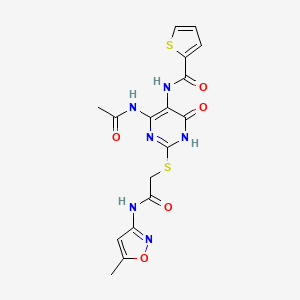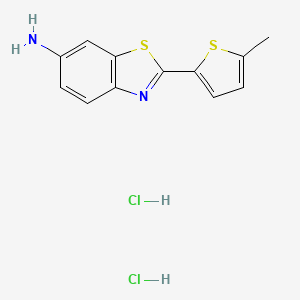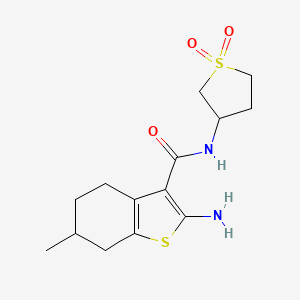![molecular formula C15H18F3N3O2S B2840680 2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine CAS No. 2415633-48-4](/img/structure/B2840680.png)
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Thiomorpholine-4-carbonyl)-4-[6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as TCMDC-143082 and has been synthesized using various methods. In
作用機序
The mechanism of action of TCMDC-143082 is not fully understood. However, it has been found to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of gene expression. This mechanism of action is being studied for its potential use in treating cancer and other diseases.
Biochemical and Physiological Effects:
TCMDC-143082 has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the migration and invasion of cancer cells. Moreover, it has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
TCMDC-143082 has several advantages for lab experiments. It is a potent inhibitor of HDACs and has been found to have significant antitumor activity. It also has anti-inflammatory and neuroprotective properties. However, there are some limitations to using TCMDC-143082 in lab experiments. It is a relatively new compound, and its safety profile has not been fully established. Moreover, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
将来の方向性
There are several future directions for research on TCMDC-143082. Firstly, more studies are needed to establish the safety profile of this compound. Secondly, its mechanism of action needs to be fully understood to predict its effects on different cell types accurately. Thirdly, more studies are needed to explore its potential use in treating neurodegenerative disorders such as Alzheimer's disease. Fourthly, more studies are needed to explore its potential use in treating inflammatory diseases. Finally, more studies are needed to explore its potential use in combination with other drugs for the treatment of cancer.
Conclusion:
In conclusion, TCMDC-143082 is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. It has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases. However, more studies are needed to establish its safety profile and fully understand its mechanism of action.
合成法
TCMDC-143082 can be synthesized using various methods. One of the most common methods is the reaction between thiomorpholine-4-carboxylic acid and 6-(trifluoromethyl)pyridin-2-amine. This reaction is carried out in the presence of a coupling reagent and a base. The product obtained is purified using column chromatography or recrystallization.
科学的研究の応用
TCMDC-143082 has been extensively studied for its potential use in various scientific research fields. It has been found to have significant antitumor activity and is being studied as a potential anticancer drug. TCMDC-143082 has also been studied for its potential use in treating Alzheimer's disease and other neurodegenerative disorders. Moreover, it has been found to have potent anti-inflammatory activity and is being studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
thiomorpholin-4-yl-[4-[6-(trifluoromethyl)pyridin-2-yl]morpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3O2S/c16-15(17,18)12-2-1-3-13(19-12)21-4-7-23-11(10-21)14(22)20-5-8-24-9-6-20/h1-3,11H,4-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQZSYDLWXBWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC(=N2)C(F)(F)F)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


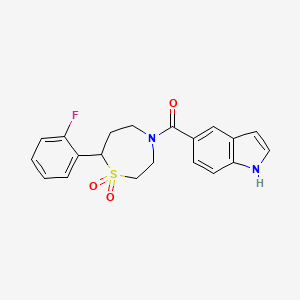
![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)

![2-(4-chlorophenoxy)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylpropanamide](/img/structure/B2840604.png)
